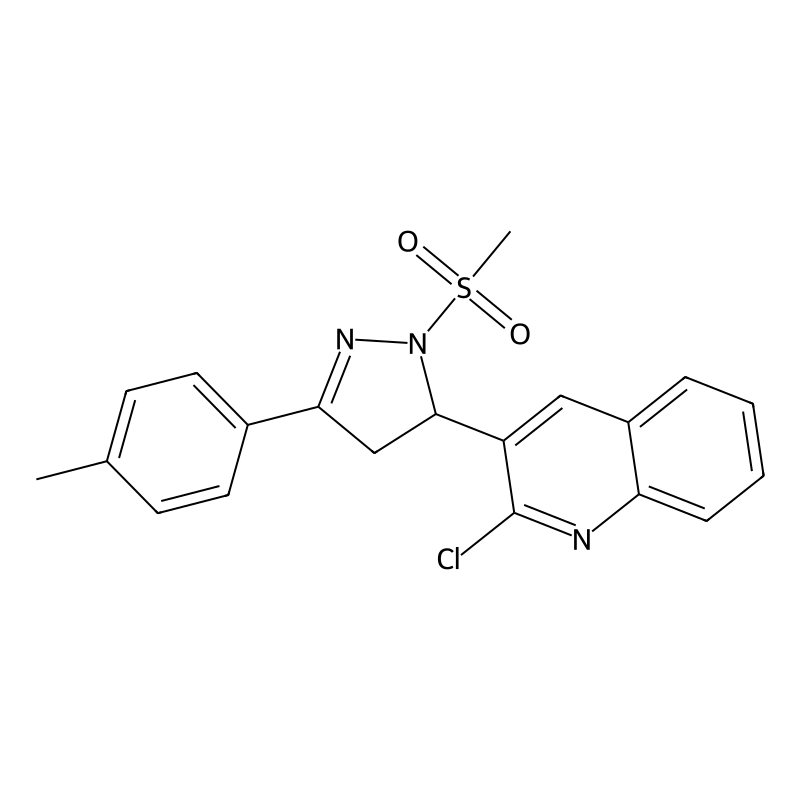

2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Kinase Inhibition

The core structure of this molecule contains a quinoline ring, a common scaffold for kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Developing specific kinase inhibitors is a major focus in drug discovery for cancer and other diseases []. Further research is needed to determine if 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline possesses kinase inhibitory activity.

Antimicrobial Activity

The presence of the pyrazole ring system is another interesting feature. Pyrazoles are known to have a broad spectrum of biological activities, including antimicrobial properties []. Investigating the antimicrobial activity of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline against various bacteria, fungi, or parasites could be a valuable area of research.

Medicinal Chemistry

The molecule incorporates different functional groups (chloro, methylsulfonyl, tolyl) that can be modified to explore their impact on potential biological activity. This would be of interest in medicinal chemistry, where researchers optimize lead compounds to improve potency, selectivity, and other drug-like properties [].

2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound features a chloro substituent at the 2-position and a pyrazole moiety linked through a methylsulfonyl group at the 3-position of the quinoline ring. The structure indicates potential for diverse biological activity due to the presence of multiple functional groups, which can influence its reactivity and interaction with biological targets.

The chemical reactivity of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can be characterized by several types of reactions:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a potential precursor for synthesizing other derivatives.

- Condensation Reactions: The pyrazole moiety can participate in condensation reactions, which may lead to the formation of more complex structures.

- Oxidation and Reduction: Given the presence of sulfur and nitrogen functionalities, this compound may also engage in redox reactions under specific conditions.

Compounds containing quinoline and pyrazole structures are known for their significant biological activities. Research indicates that derivatives of these compounds exhibit:

- Antimicrobial Properties: Many quinoline derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Some studies suggest that such compounds can inhibit inflammatory pathways.

- Anticancer Activity: Quinoline-based compounds are often investigated for their potential to act as anticancer agents due to their ability to interfere with cellular signaling pathways.

The synthesis of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions:

- Formation of the Pyrazole Moiety: Pyrazole can be synthesized through cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds.

- Quinoline Synthesis: The quinoline scaffold can be constructed via methods such as the Skraup synthesis or Pfitzinger reaction.

- Coupling Reaction: The final compound is formed by coupling the synthesized pyrazole with the quinoline derivative, often facilitated by activating agents or catalysts.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Agricultural Chemistry: Compounds with similar structures are often explored for use as pesticides or herbicides due to their biological efficacy.

Interaction studies involving 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline focus on its binding affinity and mechanism of action with biological targets. These studies may involve:

- Molecular Docking Studies: To predict how well this compound fits into a target protein's active site.

- In vitro Assays: To evaluate its effectiveness against specific pathogens or cancer cell lines.

Several compounds share structural similarities with 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Quinoline scaffold with chlorine | Antimicrobial |

| 4-Methylpyrazole | Pyrazole core with methyl group | Antifungal |

| 6-Methylquinoline | Quinoline with methyl substitution | Anticancer |

Uniqueness

The uniqueness of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline lies in its dual functionality combining both quinoline and pyrazole components, along with a methylsulfonyl group. This combination may enhance its solubility and bioavailability compared to simpler analogs.